N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide
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Overview
Description
N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide is a chemical compound with the molecular formula C₁₄H₉Cl₂N₃O₃S It is known for its unique structure, which includes a dichlorophenyl group, a carbamothioyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 3,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-nitrobenzoyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-[(3,4-dichlorophenyl)carbamothioyl]-2-aminobenzamide.
Scientific Research Applications
N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their function and activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
- N-[(3,4-dichlorophenyl)carbamothioyl]cyclobutanecarboxamide
- N-[(3,4-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide
Uniqueness
N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H9Cl2N3O3S |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-6-5-8(7-11(10)16)17-14(23)18-13(20)9-3-1-2-4-12(9)19(21)22/h1-7H,(H2,17,18,20,23) |
InChI Key |
VCYPQJJCAWHBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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